Picolinamide
Overview
Description
Picolinamide, also known as pyridine-2-carboxamide, is an organic compound with the molecular formula C₆H₆N₂O. It is a derivative of picolinic acid, where the carboxyl group is replaced by an amide group. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Picolinamide primarily targets the fungal lipid-transfer protein Sec14p . This protein plays a crucial role in the lipid metabolism of fungi, making it an attractive target for antifungal agents .
Mode of Action
This compound interacts with its target, Sec14p, by binding into the Qi-site in the bc1 complex . The detailed binding mode of this compound remains to be fully elucidated .
Biochemical Pathways
This compound’s action affects the lipid metabolism pathway in fungi. By inhibiting the Sec14p protein, this compound disrupts the normal function of this pathway, leading to antifungal effects . All components of vitamin B3, including this compound, are precursors to the nicotinamide-derived redox cofactor, nicotinamide adenine dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH .
Pharmacokinetics
It’s worth noting that the compound’s bioavailability and pharmacokinetics can be influenced by its chemical structure .
Result of Action
The result of this compound’s action is the selective antifungal activity against fungi, particularly those that rely on the Sec14p protein for lipid metabolism . The compound’s action leads to the disruption of normal fungal cell functions, contributing to its antifungal effects .
Biochemical Analysis
Biochemical Properties
Picolinamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as a selective inhibitor of the fungal lipid-transfer protein Sec14p . This interaction is significant because it selectively inhibits fungal Sec14p without affecting mammalian Sec14 lipid-transfer proteins . The inhibition of Sec14p by this compound disrupts lipid transfer processes, which is essential for fungal cell viability .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In fungal cells, this compound’s inhibition of Sec14p leads to disrupted lipid transfer, which impacts cell membrane integrity and function . This disruption can result in altered cell signaling and metabolic processes, ultimately affecting cell viability and growth .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly the fungal lipid-transfer protein Sec14p. This compound binds to Sec14p, inhibiting its lipid-transfer activity . This inhibition prevents the proper transfer of lipids within the fungal cell, leading to disrupted membrane integrity and function . Additionally, this compound’s selective inhibition of fungal Sec14p without affecting mammalian Sec14 proteins highlights its potential as a targeted antifungal agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory effects on Sec14p . Long-term exposure to this compound can lead to degradation and reduced efficacy . In in vitro and in vivo studies, prolonged exposure to this compound has been associated with changes in cellular function, including altered gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits fungal Sec14p, leading to reduced fungal growth and viability . At higher doses, this compound can exhibit toxic or adverse effects, including potential impacts on mammalian cells . Threshold effects have been observed, where a specific dosage range is required to achieve optimal antifungal activity without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for lipid transfer processes. Its inhibition of Sec14p disrupts the normal metabolic flux within fungal cells, leading to altered metabolite levels and impaired cellular function . The interaction of this compound with Sec14p highlights its role in modulating lipid metabolism and its potential as a therapeutic agent .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it exerts its inhibitory effects on Sec14p . The distribution of this compound within cells is crucial for its effectiveness as an antifungal agent, ensuring that it reaches its target sites .
Subcellular Localization
This compound’s subcellular localization is primarily within the fungal cell membrane, where it interacts with Sec14p . This localization is essential for its inhibitory activity, as it allows this compound to effectively disrupt lipid transfer processes . Additionally, targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its antifungal efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Picolinamide can be synthesized through several methods. One common approach involves the reaction of picolinic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically proceeds under reflux conditions, yielding this compound as the primary product .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of picolinic acid derivatives. This method involves the use of a metal catalyst, such as palladium on carbon, under high-pressure hydrogen gas. The process is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Picolinamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to picolinic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-aminomethylpyridine using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Picolinic acid.
Reduction: 2-Aminomethylpyridine.
Substitution: Depending on the nucleophile, products can include substituted pyridines and other derivatives
Scientific Research Applications
Picolinamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: this compound derivatives have been studied for their antifungal and antibacterial properties.
Industry: this compound is used in the synthesis of various fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Picolinamide can be compared with other similar compounds such as benzamide and nicotinamide:
Benzamide: Like this compound, benzamide is an amide derivative of benzoic acid. It also exhibits antifungal properties but targets different molecular pathways.
Nicotinamide: This compound is an amide derivative of nicotinic acid (vitamin B3). It is widely used in skincare and as a dietary supplement due to its role in cellular metabolism.
Uniqueness: this compound’s unique ability to selectively inhibit fungal lipid-transfer proteins and its potential as a VEGFR-2 inhibitor distinguish it from other amide derivatives. Its diverse applications in various fields further highlight its significance .
References
Properties
IUPAC Name |
pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-6(9)5-3-1-2-4-8-5/h1-4H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBMAWULFFBRKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061703 | |
Record name | 2-Pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1452-77-3 | |
Record name | 2-Pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1452-77-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Picolinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001452773 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Picolinamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524473 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Pyridinecarboxamide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4061703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.474 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PICOLINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3550CCL59 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.